Fluorine Substitution Increases Self-Association Equilibrium Constant by 7-Fold Relative to Unsubstituted 1-Naphthoic Acid
Direct head-to-head NMR study demonstrates that fluorine substitution at the 4-position substantially increases the self-association equilibrium constant (Keq) of naphthoic acid. 4-Fluoro-1-naphthoic acid exhibits a Keq of 0.35 M⁻¹ compared to 0.05 M⁻¹ for unsubstituted 1-naphthoic acid under identical experimental conditions [1]. This represents a 7-fold increase in aggregation stability, attributed to enhanced π-π stacking and hydrophobic interactions driven by the fluorine substituent. The finding was corroborated by computational studies examining substituent effects on interaction energy [2].
| Evidence Dimension | Self-association equilibrium constant (Keq) |
|---|---|
| Target Compound Data | Keq = 0.35 M⁻¹ |
| Comparator Or Baseline | 1-Naphthoic acid: Keq = 0.05 M⁻¹ |
| Quantified Difference | 7-fold increase (0.05 → 0.35 M⁻¹) |
| Conditions | NMR dilution study in organic solvent; isodesmic self-association model |
Why This Matters
This 7-fold difference in aggregation propensity directly impacts solubility behavior, crystallization outcomes, and supramolecular assembly design—critical parameters in pharmaceutical formulation and materials science that cannot be achieved with the non-fluorinated analog.
- [1] Briffitt R, Day IJ. Influence of structural isomerism and fluorine atom substitution on the self-association of naphthoic acid. J Phys Chem B. 2015;119(22):6703-6710. PMID: 25973655. View Source
- [2] Briffitt R, Day IJ. Influence of Structural Isomerism and Fluorine Atom Substitution on the Self-Association of Naphthoic Acid. J Phys Chem B. 2015;119(22):6703-6710. DOI: 10.1021/acs.jpcb.5b02381. View Source
